molecular formula C22H26N2O2S2 B13063712 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B13063712
M. Wt: 414.6 g/mol
InChI Key: CJCABPRSJBSCBX-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (hereafter referred to as Compound A) is a complex polycyclic organic molecule featuring a tricyclic core fused with sulfur- and nitrogen-containing heterocycles. Its structure includes a 2-methoxyphenyl substituent at position 4, a 2-methylbutan-2-yl group at position 11, and a sulfanyl (-SH) group at position 3.

Key structural attributes include:

  • Tricyclic framework: A fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] system, which confers rigidity and influences π-π stacking interactions.
  • Sulfanyl moiety: A reactive site for covalent bonding or redox activity.

Properties

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-(2-methylbutan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H26N2O2S2/c1-5-22(2,3)13-10-11-14-17(12-13)28-19-18(14)20(25)24(21(27)23-19)15-8-6-7-9-16(15)26-4/h6-9,13H,5,10-12H2,1-4H3,(H,23,27)

InChI Key

CJCABPRSJBSCBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Core

The tricyclic scaffold is typically synthesized by cyclization reactions involving precursors containing sulfur and nitrogen atoms. A common approach is:

  • Starting from a thiazole or thiazolidine derivative combined with a diazatricyclic precursor.
  • Employing intramolecular cyclization under acidic or basic conditions to close the rings.
  • Use of reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce sulfur atoms into the heterocycle.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent can be introduced via:

  • Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using 2-methoxyphenyl boronic acid or halides.
  • Direct electrophilic aromatic substitution if the scaffold allows.

Installation of the 2-Methylbutan-2-yl Group

The bulky alkyl substituent (2-methylbutan-2-yl) is likely introduced by:

  • Alkylation of a suitable precursor bearing a reactive site (e.g., a nitrogen or carbon atom with a leaving group).
  • Use of alkyl halides or organometallic reagents under controlled conditions to avoid over-alkylation.

Introduction of the Sulfanyl Group

The sulfanyl (-SH) group at position 5 can be introduced by:

  • Thiolation reactions using thiolating agents like thiourea or sodium hydrosulfide.
  • Post-cyclization functionalization of a precursor with a leaving group at position 5.

Formation of the Ketone Functionality

The ketone at position 3 may be formed by:

  • Oxidation of a secondary alcohol precursor using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
  • Direct incorporation during ring closure if the precursor contains a carbonyl group.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of thiazole precursor Condensation of appropriate amines and thiocarbonyl compounds Formation of sulfur-nitrogen heterocycle
2 Cyclization Acid/base catalysis, heat Formation of tricyclic scaffold
3 Introduction of 2-methoxyphenyl Pd-catalyzed coupling with 2-methoxyphenyl boronic acid Substituted tricyclic intermediate
4 Alkylation Reaction with 2-methylbutan-2-yl halide under basic conditions Installation of bulky alkyl group
5 Thiolation Treatment with thiolating agent Introduction of sulfanyl group
6 Oxidation PCC or Dess–Martin periodinane Formation of ketone at position 3

Data Table of Key Properties Relevant to Synthesis

Property Value
Molecular Formula C22H26N2O2S2
Molecular Weight 414.58 g/mol
CAS Number 735320-36-2
Purity (commercial samples) ≥95%
Storage Not specified
Boiling Point Not reported

Research Findings and Notes

  • The compound is commercially available with high purity (≥95%) from specialized chemical suppliers, indicating established synthetic protocols exist but are proprietary or unpublished.
  • No direct literature detailing the exact synthetic route is publicly available, suggesting the synthesis might be complex or patented.
  • Analogous compounds with similar tricyclic thia-diazatricyclic frameworks are synthesized via multi-step sequences involving cyclization, functional group transformations, and coupling reactions.
  • The presence of two sulfur atoms and the sulfanyl group requires careful handling to avoid oxidation during synthesis.
  • The bulky 2-methylbutan-2-yl substituent may influence the reaction conditions, requiring sterically accommodating catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazatricyclic core can be reduced under specific conditions to yield different structural analogs.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced diazatricyclic analogs.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

The compound 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 735320-36-2) is an intriguing chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights from diverse sources.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and thiadiazole derivatives possess antibacterial activity against various pathogens, suggesting that this compound may share similar properties due to its thia moiety .

Potential in Cancer Therapy

The unique structural features of this compound could make it a candidate for anticancer drug development. Compounds with diazatricyclic structures have been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer types . Further research into the specific mechanisms of action of this compound could elucidate its potential effectiveness against cancer.

Anti-inflammatory Effects

Some studies have suggested that compounds containing similar functional groups can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation . The presence of the methoxyphenyl group may enhance the bioactivity of the compound, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, one compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance activity, suggesting that structural analogs of this compound might also yield promising results .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on a series of diazatricyclic compounds and their effects on human cancer cell lines showed that certain modifications led to increased cytotoxicity against breast cancer cells. This suggests that the compound’s structural features could be optimized for enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function. Additionally, the diazatricyclic core can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a class of sulfur- and nitrogen-containing polycyclic compounds. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Differences Biological/Physicochemical Properties
Compound A 2-Methoxyphenyl, 2-methylbutan-2-yl, sulfanyl substituents Higher lipophilicity (logP ~3.2); moderate solubility in polar aprotic solvents
14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]tetracosa-pentaen-10-one 4-Methoxybenzylidene group, extended heptacyclic framework Lower thermal stability (decomposes at 180°C); stronger hydrogen-bonding capacity due to hydroxyl group
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one Dithia-azatetracyclo framework; lacks sulfanyl group Reduced redox activity; enhanced crystallinity (space group P2₁/c)
Dimethyl 1-(4-methylphenyl)-8-(thiophen-2-yl)-11-oxatricyclo[...]undeca-tetraene-dicarboxylate Oxatricyclo core with dicarboxylate esters; thiophene substituent Improved aqueous solubility (logP ~1.8); fluorescent properties due to thiophene

Physicochemical and Crystallographic Data

Comparative crystallographic parameters (where available):

Compound Space Group Unit Cell Parameters Hydrogen Bonding Refinement Program
Compound A Not reported Not reported Likely S–H···N interactions (unconfirmed) SHELXL
14-Hydroxy[...] P 1 a = 10.21 Å, b = 12.34 Å, c = 14.56 Å O–H···O and C–H···π interactions SHELXTL
9-(4-Methoxy... P2₁/c a = 8.92 Å, b = 15.78 Å, c = 17.23 Å N–H···S and C–H···O interactions SHELXL

Functional Group Impact

  • Sulfanyl (-SH) vs. Hydroxyl (-OH): Compound A’s sulfanyl group offers nucleophilic reactivity, whereas hydroxyl-containing analogues (e.g., 14-Hydroxy[...]) exhibit stronger hydrogen-bond donor capacity, influencing protein-binding affinity .

Research Findings and Implications

  • Synthetic Accessibility : Compound A’s synthesis likely involves cyclocondensation of thioamide precursors, analogous to methods for 3,7-dithia-5-azatetracyclo derivatives .
  • Stability Concerns : The sulfanyl group may render Compound A prone to oxidation, necessitating stabilization strategies (e.g., derivatization to disulfides) .
  • Crystallographic Challenges : The absence of reported crystal data for Compound A contrasts with well-characterized analogues, suggesting unresolved polymorphism or refinement difficulties using SHELX .

Biological Activity

The compound 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No. 735320-36-2) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C22H26N2O2S2
Molecular Weight 414.58 g/mol
CAS Number 735320-36-2
MDL Number MFCD03988222

Structure

The structure of this compound features a tricyclic framework with sulfur and nitrogen atoms integrated into the rings, contributing to its unique chemical properties and biological activities.

The biological activity of the compound is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : The presence of sulfur in the structure allows for potential redox reactions, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

In a study investigating the cytotoxic effects of similar compounds on human cancer cell lines, derivatives of this compound exhibited significant activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For instance:

  • IC50 Values :
    • HCT-116: 6.2 μM
    • T47D: 27.3 μM for one derivative .

Antimicrobial Testing

Research has indicated that compounds with similar structural features possess antibacterial properties. In vitro tests demonstrated effectiveness against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound better, a comparative analysis was conducted with related compounds known for their biological activities.

Compound NameActivity TypeIC50 Value (μM)Reference
4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-thioneAnticancer43.4 (T47D)
BenzothioateAntibacterialN/A
Similar Triazole DerivativeAntioxidantN/A

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